4,4'-Cyclohexylidenebiscyclohexanol

Description

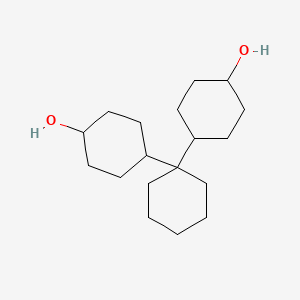

4,4'-Cyclohexylidenebiscyclohexanol (CAS: 4221-68-5) is a bicyclic phenolic compound characterized by two cyclohexanol moieties linked via a cyclohexylidene bridge. Its molecular formula is C₁₈H₂₈O₂, with a molecular weight of 276.41 g/mol. The compound is synthesized through condensation reactions, such as with oxalyl chloride, to form polymers like poly(4,4'-cyclohexylidene bisphenol oxalate) . While its toxicological profile remains understudied , it is structurally related to bisphenol derivatives used in high-performance resins and coatings.

Properties

IUPAC Name |

4-[1-(4-hydroxycyclohexyl)cyclohexyl]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h14-17,19-20H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDDFFPJOSBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2CCC(CC2)O)C3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to derivatives with similar bicyclic frameworks but differing substituents or bridging groups:

Key Differences in Physicochemical Properties

- Thermal Stability: HBPA (4,4'-Isopropylidenedicyclohexanol) exhibits superior thermal stability (melting point: 187°C) compared to 4,4'-Bicyclohexanol (184–188°C) due to its isopropylidene bridge, which enhances rigidity . this compound’s cyclohexylidene bridge may offer intermediate flexibility, though direct data are lacking.

Solubility :

- For 4,4'-Methylenebis(cyclohexylamine), toxicological data are extrapolated from analogues like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) .

Research Findings and Gaps

- HBPA’s synthesis involves hydrogenation of bisphenol A, enhancing its environmental resistance .

- Toxicological Data: Limited studies exist for this compound, necessitating caution in handling . HBPA’s irritant properties are well-characterized, with safety protocols for eye and skin contact .

Isomerism :

- Compounds like 4,4'-Methylenebis(cyclohexylamine) exhibit geometric isomerism (trans-trans, cis-cis, cis-trans), affecting their reactivity and application in polymer networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.